4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide
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Overview
Description
4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide is a complex organic compound that features a pyrrolidine ring substituted with a difluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The difluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group via a hydroxylation reaction. The final step involves the coupling of the pyrrolidine derivative with benzamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
4-[3-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and hydroxyl groups allows for versatile chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-13-3-6-17(22)16(9-13)18-10-15(26)11-25(18)8-7-19(27)24-14-4-1-12(2-5-14)20(23)28/h1-6,9,15,18,26H,7-8,10-11H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDUGGTDFTZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)CCC(=O)NC3=CC=C(C=C3)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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